N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c16-12-4-3-11(24-12)14-18-19-15(23-14)17-13(20)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBOFWLHIQBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3,4-Dihydroxybenzaldehyde
The benzodioxane ring system is constructed via nucleophilic aromatic substitution between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions:
- Reactants : 3,4-Dihydroxybenzaldehyde (55.2 g), 1,2-dibromoethane (350 g), NaOH (90 g), tetrabutyl ammonium bromide (5 g).
- Conditions : Reflux in aqueous NaOH (5 h).
- Product : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (25 g, 60% yield).
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate:
- Reactants : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (25 g), KMnO₄ (18 g).
- Conditions : Reflux in aqueous KMnO₄ (1 h at 90–110°C).
- Product : 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (15 g, 90% yield).
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity (HPLC) | >98% |
| Melting Point | 215–217°C |
Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
5-Chlorothiophene-2-carboxylic acid hydrazide is synthesized via refluxing the methyl ester with hydrazine hydrate:
- Reactants : 5-Chlorothiophene-2-carboxylic acid methyl ester (1 eq), NH₂NH₂·H₂O (3 eq).
- Conditions : Ethanol, reflux (4 h).
- Product : Hydrazide (85% yield).
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization with cyanogen bromide (BrCN) or carbon disulfide (CS₂) to form the oxadiazole ring:
- Reactants : Hydrazide (1 eq), BrCN (1.2 eq).
- Conditions : DMF, 0°C → RT (12 h).
- Product : 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (72% yield).
- Reactants : Hydrazide (1 eq), CS₂ (2 eq), H₂SO₄ (cat.).
- Conditions : Reflux (6 h).
- Product : Oxadiazole (68% yield).
| Parameter | Method A (BrCN) | Method B (CS₂) |
|---|---|---|
| Yield | 72% | 68% |
| Reaction Time | 12 h | 6 h |
| Purity | 95% | 92% |
Amide Coupling to Form the Target Compound
The final step involves coupling the carboxylic acid and oxadiazole amine via an amide bond. Activation of the carboxylic acid as an acid chloride is preferred for high yields:
- Reactants :
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1 eq)
- Thionyl chloride (SOCl₂, 3 eq)
- 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1 eq)
Conditions :
- Acid Chloride Formation : Reflux with SOCl₂ (2 h).
- Amidation : Add oxadiazole amine in dry THF, stir at 0°C → RT (24 h).
Product : N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (78% yield).
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 189–191°C |
| IR (KBr) | 1642 cm⁻¹ (C=O), 1089 cm⁻¹ (C-O) |
| ¹³C NMR (DMSO-d₆) | 165.8 ppm (C=O), 172.9 ppm (oxadiazole C5) |
| ESI-MS | m/z 391.2 [M+H]⁺ |
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
Phenyl-Substituted Analogues
- N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ():
- N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ():
Methoxy-Substituted Analogues
Thiophene-Substituted Analogues
- N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (): Substituent: 5-Nitrothiophene.
Molecular Weight and Physicochemical Properties
Structural Insights from SMILES Analysis
- N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide (): Canonical SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 Substituent: 2,6-Dimethoxybenzamide. The dimethoxy groups increase steric bulk and may hinder target binding compared to the compact 5-chlorothiophene group in the target compound .
Research Findings and Implications
Substituent Effects :
- Chlorine and bromine substituents enhance antibacterial activity but may elevate toxicity.
- Thiophene derivatives balance lipophilicity and metabolic stability, making them promising for further optimization .
Molecular Weight :
- Compounds with molecular weights <400 g/mol (e.g., ) are more likely to comply with Lipinski’s rules for drug-likeness .
Unresolved Questions :
- Direct comparative data on the target compound’s antibacterial activity and toxicity are lacking in the provided evidence. Empirical studies are needed to validate hypotheses.
Q & A
Q. What are the optimal synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are yields improved?
The synthesis typically involves:
- Step 1: Cyclization of 5-chlorothiophene-2-carbohydrazide with carbon disulfide in basic conditions to form the 1,3,4-oxadiazole ring.
- Step 2: Coupling the oxadiazole intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via EDCI/HOBt-mediated amide bond formation .
Methodological Tips: - Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction efficiency.
- Optimize stoichiometry (1:1.2 ratio of oxadiazole to carboxylic acid) and reaction time (12–24 hours under reflux) to achieve >75% yield .
Q. How is the structural integrity of the compound validated post-synthesis?
Key Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorothiophene protons at δ 7.2–7.4 ppm, benzodioxine methylene groups at δ 4.2–4.4 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.05) .
- IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Enzyme Inhibition: Screen against kinases (e.g., GSK-3β) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity: Use microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Approach:
- Substituent Variation: Replace the 5-chlorothiophene with bromo/fluoro analogs to assess halogen effects on target binding .
- Scaffold Hybridization: Fuse the benzodioxine moiety with pyridine or indole rings to enhance solubility or affinity .
Data Analysis: - Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with IC₅₀ values .
Q. What strategies resolve contradictions in biological data across studies?
Case Example: If conflicting IC₅₀ values are reported for kinase inhibition:
- Replicate Assays: Standardize protocols (e.g., ATP concentration, incubation time).
- Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) for direct binding kinetics .
Q. How can computational methods predict metabolic stability and toxicity?
In Silico Tools:
- ADMET Prediction: Use SwissADME to estimate logP (~3.2), CYP450 interactions, and hERG inhibition risks .
- Molecular Dynamics (MD): Simulate ligand-target complexes (e.g., GSK-3β) to identify unstable binding poses under physiological conditions .
Q. What experimental designs are critical for evaluating photostability and hydrolytic degradation?
Protocols:
- Photostability: Expose the compound to UV light (λ = 254 nm) for 48 hours; monitor via HPLC for degradation products (e.g., oxadiazole ring cleavage) .
- Hydrolytic Studies: Incubate in buffers (pH 1.2–7.4) at 37°C; quantify intact compound using LC-MS/MS .
Methodological Tables
Table 1: Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.38 (s, 1H, thiophene), δ 4.35 (m, 4H, benzodioxine) | |
| HRMS | m/z 448.0521 [M+H]⁺ (calc. 448.0518) | |
| IR | 1665 cm⁻¹ (amide C=O), 1552 cm⁻¹ (C=N) |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Cyclization) | DMF (anhydrous) | +20% vs. THF |
| Coupling Agent | EDCI/HOBt (1.2 equiv) | >90% efficiency |
| Temperature | Reflux (110°C) | Prevents side-product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
